1,4,5,6-Tetrahydropyrimidine hydrochloride
CAS No.: 38115-29-6
Cat. No.: VC8415097
Molecular Formula: C4H9ClN2
Molecular Weight: 120.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38115-29-6 |
|---|---|
| Molecular Formula | C4H9ClN2 |
| Molecular Weight | 120.58 g/mol |
| IUPAC Name | 1,4,5,6-tetrahydropyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C4H8N2.ClH/c1-2-5-4-6-3-1;/h4H,1-3H2,(H,5,6);1H |
| Standard InChI Key | MCLUOLOIDQVZBQ-UHFFFAOYSA-N |
| SMILES | C1CNC=NC1.Cl |
| Canonical SMILES | C1CNC=NC1.Cl |
Introduction
Structural and Chemical Identity of 1,4,5,6-Tetrahydropyrimidine Hydrochloride
Molecular Architecture
1,4,5,6-Tetrahydropyrimidine hydrochloride consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3. The "tetrahydro" designation indicates that four of the six ring atoms are saturated with hydrogen, resulting in a non-aromatic structure. The hydrochloride salt forms via protonation of the secondary amine group, yielding a stable crystalline solid .
Table 1: Fundamental Properties of 1,4,5,6-Tetrahydropyrimidine Hydrochloride
Synthetic Routes to 1,4,5,6-Tetrahydropyrimidine Hydrochloride
Condensation of 1,3-Propanediamine with Carbonyl Derivatives
The most widely reported synthesis involves the cyclocondensation of 1,3-propanediamine with acylating agents. For example, ethyl formate reacts with 1,3-propanediamine at elevated temperatures (100–150°C) to form the base compound, which is subsequently treated with hydrogen chloride gas to yield the hydrochloride salt . This method achieves a 32% yield for the base compound, with near-quantitative conversion to the hydrochloride .
Alternative Pathways
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Thiourea Condensation: Reaction of thiourea with 1,3-propanediamine produces 2-mercapto-1,4,5,6-tetrahydropyrimidine, which can be converted to the hydrochloride via acid treatment .
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Aminolysis of Nitriles: Cyanohydrins react with 1,3-propanediamine under reflux to form substituted tetrahydropyrimidines, though this route is less common for the parent compound .
Table 2: Comparative Synthesis Conditions
| Method | Reactants | Yield (%) | Conditions |
|---|---|---|---|
| Ethyl Formate Condensation | 1,3-Propanediamine + ethyl formate | 32 | 100–150°C, vacuum distillation |
| Hydrochloride Formation | Base compound + HCl gas | ~100 | Benzene/ethanol, room temperature |
Physicochemical Characteristics
Thermal Stability
The hydrochloride salt demonstrates superior stability compared to the free base. For instance, the hydrobromide analog of 1,4,5,6-tetrahydropyrimidine remains intact after four hours of boiling in water, whereas the free base decomposes under similar conditions . This stability arises from resonance stabilization within the amidinium cation, which reduces susceptibility to hydrolysis .
Spectroscopic Data
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UV-Vis Spectroscopy: The free base exhibits a λ<sub>max</sub> at 260 nm, indicative of conjugated π-systems in the tetrahydropyrimidine ring .
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Infrared Spectroscopy: The hydrochloride salt shows characteristic N–H stretching vibrations at 3200–3400 cm⁻¹ and C–N stretches at 1250–1350 cm⁻¹ .
Chemical Reactivity and Functionalization
Hydrolysis Behavior
While the hydrochloride salt is stable in aqueous acid at room temperature, prolonged heating induces hydrolysis. For example, 2-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride hydrolyzes to 1,3-propanediamine and benzoic acid when boiled in water for one hour . This reactivity underscores the compound’s role as a protected diamine precursor in multistep syntheses.
Acylation and Alkylation
The secondary amine in the tetrahydropyrimidine ring undergoes facile acylation. Treatment with acetic anhydride yields 1-acetyl derivatives, as demonstrated in the synthesis of 1-acetyl-2-phenyl-1,4,5,6-tetrahydropyrimidine (70% yield) . Alkylation reactions with alkyl halides or epoxides are less common but feasible under basic conditions.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Tetrahydropyrimidines serve as precursors to pyrimidine analogs used in antiviral and anticancer agents. The hydrochloride salt’s stability makes it advantageous for large-scale synthesis .
Agrochemical Uses
Substituted tetrahydropyrimidines are explored as herbicides and insecticides. The parent compound’s ability to act as a diamine donor facilitates the synthesis of bioactive derivatives .
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